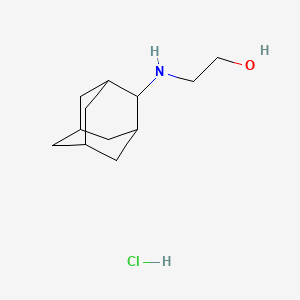

2-(2-Adamantylamino)ethanol hydrochloride

Description

Contextualization of Adamantane (B196018) Derivatives in Modern Medicinal Chemistry

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, possesses a unique combination of properties that make it highly attractive for medicinal chemistry. wikipedia.org Its rigid and bulky nature, coupled with high lipophilicity, allows it to serve as a robust anchor for interacting with biological targets. acs.orgpublish.csiro.au The introduction of an adamantane moiety into a molecule can enhance its metabolic stability and improve its pharmacokinetic profile by increasing its ability to cross cell membranes. nih.govnih.govnih.gov

The success of adamantane-based drugs is well-documented. Amantadine, an early adamantane derivative, was initially developed as an antiviral agent and later found utility in treating Parkinson's disease. wikipedia.orgnih.gov This initial success spurred further exploration, leading to a range of approved drugs for various conditions, including Alzheimer's disease (memantine), type 2 diabetes (vildagliptin and saxagliptin), and acne (adapalene). wikipedia.orgpublish.csiro.aumdpi.com These examples underscore the versatility of the adamantane scaffold in drug design. nih.gov

The incorporation of adamantane is not merely a strategy to increase lipophilicity; its three-dimensional structure allows for the precise spatial arrangement of functional groups, facilitating optimal interactions with the binding sites of proteins and other biological macromolecules. publish.csiro.au Researchers have leveraged this to design inhibitors for a variety of enzymes and antagonists for receptors, highlighting the broad applicability of adamantane derivatives in targeting diverse biological pathways. acs.orgnih.gov

Table 1: Notable Adamantane-Based Drugs and Their Applications

| Drug Name | Therapeutic Application |

| Amantadine | Antiviral, Parkinson's Disease wikipedia.orgnih.gov |

| Memantine | Alzheimer's Disease publish.csiro.aunih.gov |

| Rimantadine | Antiviral publish.csiro.aunih.gov |

| Vildagliptin | Type 2 Diabetes nih.govmdpi.com |

| Saxagliptin | Type 2 Diabetes nih.govmdpi.com |

| Adapalene | Acne wikipedia.orgmdpi.com |

Rationale for Academic Investigation of the 2-(2-Adamantylamino)ethanol (B1265615) Hydrochloride Scaffold

The specific structure of 2-(2-Adamantylamino)ethanol hydrochloride, which features a hydroxyl group and a secondary amine attached to the adamantane core via an ethyl linker, presents several points of interest for academic research. The aminoethanol portion of the molecule is a common pharmacophore found in many biologically active compounds, suggesting that its combination with the adamantyl group could lead to novel pharmacological activities.

The presence of both a hydrogen bond donor (hydroxyl and amine groups) and a lipophilic cage (adamantane) within the same molecule creates a bifunctional scaffold. This duality is a key driver for its investigation, as it allows for the potential to interact with biological targets through a combination of hydrophobic and polar interactions. The hydrochloride salt form enhances the compound's solubility in aqueous media, which is crucial for experimental biological assays. sigmaaldrich.com

Furthermore, the 2-substituted adamantane isomer is less commonly explored than the 1-substituted counterpart, making the study of this compound a valuable endeavor to expand the structure-activity relationship knowledge base for adamantane derivatives. Research into such novel derivatives is driven by the continuous need for new chemical probes to understand complex biological processes and to serve as starting points for drug discovery programs. mdpi.comresearchgate.net

Overview of Research Trajectories for Adamantylaminoethanol Compounds

Research into adamantylaminoethanol derivatives and related structures is multifaceted, exploring their potential in various therapeutic areas. The synthesis and biological evaluation of such compounds are common research themes. nih.govmdpi.comnih.gov Studies often focus on their antimicrobial, antiviral, and anticancer properties, leveraging the known biological activities of the adamantane core. mdpi.comnih.gov

A significant area of investigation for adamantane-containing compounds is in the field of neurodegenerative diseases. nih.govresearchgate.net The ability of the adamantane moiety to cross the blood-brain barrier is a key advantage in developing agents that act on the central nervous system. nih.govresearchgate.net Research has explored the neuroprotective effects of adamantane derivatives, with some studies indicating their potential to modulate neuroinflammation and enhance cognitive function. nih.gov

Moreover, the structural similarities to known enzyme inhibitors have prompted investigations into the effects of adamantylaminoethanol derivatives on various enzymatic pathways. For instance, derivatives of 2-aminothiazol-4(5H)-one containing an adamantyl group have been synthesized and evaluated as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme implicated in metabolic disorders. nih.gov The synthesis of various adamantane-containing heterocyclic compounds is another active area of research, aiming to create libraries of novel molecules for biological screening. researchgate.netresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-adamantylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO.ClH/c14-2-1-13-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-14H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWIIBUSNDLULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200967 | |

| Record name | Ethanol, 2-(2-adamantylamino)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52917-73-4 | |

| Record name | Ethanol, 2-(2-adamantylamino)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052917734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-adamantylamino)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Adamantylamino Ethanol Hydrochloride and Its Analogs

Precursor Synthesis and Functionalization Pathways for Adamantylaminoethanol Scaffolds

The construction of the 2-(2-Adamantylamino)ethanol (B1265615) scaffold relies on the efficient synthesis of key adamantane (B196018) precursors, primarily 2-aminoadamantane (B82074) or its equivalents, and the subsequent attachment of the ethanolamine (B43304) moiety.

Amination Reactions in Adamantane Chemistry

The introduction of an amino group onto the adamantane core is a critical step in the synthesis of adamantylaminoethanol scaffolds. Direct amination of adamantane is challenging; therefore, functionalized adamantanes are typically used as precursors. A common strategy involves the use of 2-bromoadamantane or 2-adamantanone (B1666556) as starting materials.

From 2-Bromoadamantane: 2-Bromoadamantane, which can be synthesized from adamantane, serves as a key intermediate. smolecule.comscite.ai It can react with various nucleophiles, including amines, to form C-N bonds. smolecule.com While direct reaction with ammonia or primary amines can be challenging, this pathway offers a route to 2-aminoadamantane derivatives.

From 2-Adamantanone: A more versatile and widely used precursor is 2-adamantanone. This ketone can be synthesized by the oxidation of adamantane using concentrated sulfuric acid. wikipedia.orggoogle.com 2-Adamantanone is an ideal starting point for introducing an amino group at the 2-position via reductive amination. This reaction, which involves the formation of an imine or enamine intermediate followed by reduction, is a cornerstone of amine synthesis. wikipedia.orgmasterorganicchemistry.com

Incorporation of the Ethanolamine Moiety

The ethanolamine side chain can be introduced onto the adamantane scaffold through several synthetic strategies. A highly effective and common method is the reductive amination of 2-adamantanone with ethanolamine.

This one-pot reaction typically involves mixing 2-adamantanone and ethanolamine to form an intermediate imine, which is then reduced in situ to yield 2-(2-adamantylamino)ethanol. wikipedia.org The final step to obtain the target compound is the formation of the hydrochloride salt by treatment with hydrochloric acid.

Reaction Pathway:

Step 1: Imine Formation: 2-Adamantanone reacts with ethanolamine under neutral or weakly acidic conditions to form a hemiaminal, which then dehydrates to form the corresponding imine.

Step 2: Reduction: A reducing agent is used to reduce the C=N double bond of the imine to a single bond, forming the secondary amine.

Step 3: Salt Formation: The resulting 2-(2-adamantylamino)ethanol is treated with hydrochloric acid to produce the stable hydrochloride salt.

Strategic Optimization of 2-(2-Adamantylamino)ethanol Hydrochloride Synthesis

Optimizing the synthesis of this compound is crucial for improving yield, purity, and process efficiency, particularly for potential large-scale production.

Evaluation of Reaction Conditions and Solvent Systems

The efficiency of the reductive amination of 2-adamantanone with ethanolamine is highly dependent on the reaction conditions. Key parameters that require careful evaluation include the choice of reducing agent, solvent, temperature, and reaction time.

Reducing Agents: A variety of reducing agents can be employed for reductive amination. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). acsgcipr.orgorganicchemistrytutor.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the ketone starting material, allowing for a one-pot procedure. organicchemistrytutor.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another viable, greener alternative. acsgcipr.org

Solvent Systems: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like methanol or ethanol are commonly used as they are good solvents for both the reactants and the borohydride reducing agents. The use of co-solvents may be necessary to ensure the solubility of all reaction components. For instance, a mixture of dichloromethane and tert-butanol has been shown to be effective in similar syntheses of adamantane derivatives. mdpi.com

The table below summarizes various conditions that can be optimized for this synthesis.

| Parameter | Options | Considerations |

| Reducing Agent | NaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst (Pd/C, PtO₂) | Selectivity, reactivity, safety, and cost. NaBH₃CN is often preferred for one-pot reactions. organicchemistrytutor.com |

| Solvent | Methanol, Ethanol, Dichloromethane, THF | Solubility of reactants, compatibility with the reducing agent, and ease of removal. |

| Temperature | Room Temperature to Reflux | Reaction rate versus side product formation. Many reductive aminations can be run at room temperature. |

| pH | Weakly Acidic (pH 5-6) | Catalyzes imine formation without deactivating the amine nucleophile. |

| Reaction Time | 2 to 24 hours | Monitored by techniques like TLC or GC-MS to determine completion. |

Catalytic Approaches and Mechanistic Considerations in Synthesis

The use of catalysts can enhance the efficiency and selectivity of the synthesis. In the context of reductive amination, both acid and metal catalysts play important roles.

Acid Catalysis: The formation of the imine intermediate is often catalyzed by the addition of a weak acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, the pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic.

Metal Catalysis: For catalytic hydrogenation, supported metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used. This approach is considered a green chemistry method as it avoids the use of stoichiometric hydride reagents. acsgcipr.org Recent advances in catalysis have also explored the use of copper metallaphotoredox systems for N-alkylation reactions, which could potentially be adapted for this synthesis. princeton.edu

The mechanism of reductive amination proceeds through the reversible formation of a hemiaminal, followed by the rate-determining dehydration to an iminium ion, which is then irreversibly reduced by the hydride agent or catalytic hydrogenation.

Process Intensification and Yield Enhancement Strategies

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. youtube.comyoutube.com For the synthesis of adamantane derivatives, microwave-assisted methods have been successfully applied, often leading to significantly reduced reaction times and improved yields compared to conventional heating. nih.gov This technique could be applied to both the imine formation and reduction steps. Microwave-assisted direct amidation from carboxylic acids and amines has also been shown to be a green and efficient method. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including better heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, multi-step synthesis. acs.org Flow-based syntheses of 2-aminoadamantane-2-carboxylic acid have been reported, demonstrating the feasibility of applying this technology to adamantane derivatives. researchgate.net A flow reactor could be designed to sequentially mix 2-adamantanone and ethanolamine, followed by the introduction of a reducing agent, allowing for a continuous and efficient production of the desired product.

By carefully selecting precursors and optimizing the reaction through systematic evaluation of conditions, catalytic approaches, and process intensification strategies, the synthesis of this compound can be achieved with high efficiency and purity.

Design and Synthesis of Novel 2-(2-Adamantylamino)ethanol Derivatives

The synthesis of 2-(2-Adamantylamino)ethanol derivatives often begins with readily available adamantane precursors, such as adamantanone. nih.gov A general synthetic route can involve the reaction of 2-aminoadamantane with a suitable two-carbon synthon, like ethylene (B1197577) oxide or a 2-haloethanol, to introduce the aminoethanol moiety. The resulting amino alcohol can then be converted to its hydrochloride salt.

A variety of synthetic strategies have been developed for adamantane derivatives, which can be adapted for the synthesis of 2-(2-Adamantylamino)ethanol analogs. For instance, adamantane-containing amines have been synthesized through the reduction of nitriles or via the Ritter reaction from adamantane carboxylic acid. researchgate.netnih.gov These methods provide pathways to variously substituted adamantylamines that can then be converted to their corresponding aminoethanol derivatives.

Diversification Strategies via Aminoethanol Functionalization

The 2-(2-Adamantylamino)ethanol scaffold presents two primary sites for chemical modification: the secondary amine and the primary alcohol. This dual functionality allows for a wide range of diversification strategies to explore structure-activity relationships.

N-Functionalization: The secondary amine can undergo a variety of reactions to introduce new functionalities. These include:

N-Alkylation and N-Arylation: The nitrogen atom can be further alkylated or arylated to introduce different substituents. Buchwald-Hartwig amination conditions, for example, can be employed for the coupling of hindered primary amines with (hetero)aryl chlorides and bromides, a strategy that could be adapted for the arylation of the 2-(2-adamantylamino)ethanol core. nih.govgalchimia.com

Amide and Sulfonamide Formation: Acylation with acid chlorides or anhydrides, or reaction with sulfonyl chlorides, can yield a library of amide and sulfonamide derivatives.

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent to introduce a wide array of substituted N-alkyl groups.

O-Functionalization: The primary hydroxyl group is also amenable to a range of chemical transformations, including:

Esterification: The alcohol can be acylated with various carboxylic acids, acid chlorides, or anhydrides to produce a series of esters. nih.gov This functionalization can modulate the lipophilicity and pharmacokinetic properties of the molecule.

Etherification: Williamson ether synthesis or other etherification methods can be used to introduce different alkyl or aryl groups at the oxygen atom.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for diversification.

The following table summarizes potential diversification strategies for the 2-(2-Adamantylamino)ethanol scaffold:

| Functionalization Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Nitrogen (N) | N-Alkylation | Alkyl halides, Aryl halides | Tertiary Amine |

| N-Acylation | Acid chlorides, Anhydrides | Amide | |

| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide | |

| Reductive Amination | Aldehydes, Ketones | N-Substituted Alkylamine | |

| Oxygen (O) | O-Acylation (Esterification) | Carboxylic acids, Acid chlorides | Ester |

| O-Alkylation (Etherification) | Alkyl halides | Ether | |

| Oxidation | Oxidizing agents (e.g., PCC, TEMPO) | Aldehyde, Carboxylic Acid |

Stereochemical Control in Adamantylaminoethanol Synthesis

The ethanolamine moiety of 2-(2-Adamantylamino)ethanol contains a stereocenter at the carbon bearing the hydroxyl group. The synthesis of enantiomerically pure or enriched adamantylaminoethanol derivatives is crucial, as different enantiomers can exhibit distinct pharmacological activities. Several strategies can be employed to achieve stereochemical control.

Asymmetric Synthesis:

Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as chiral epoxides or amino acids, can provide a straightforward route to chiral adamantylaminoethanol derivatives.

Catalytic Asymmetric Synthesis: The use of chiral catalysts can facilitate the enantioselective synthesis of these compounds. For example, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been shown to be a facile method for producing chiral 1,2-amino alcohols with high enantioselectivity. researchgate.net This methodology could potentially be applied to the synthesis of chiral 2-(2-Adamantylamino)ethanol analogs.

Chiral Resolution:

Diastereomeric Salt Formation: Reaction of the racemic amino alcohol with a chiral resolving agent, such as a chiral carboxylic acid, can form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers. nih.govnih.gov Polysaccharide-based CSPs, for instance, have been successfully used for the resolution of chiral amines and amino alcohols. nih.gov Derivatization of the amino or alcohol group with a suitable chromophore can aid in detection and improve separation. nih.gov

The following table outlines methods for achieving stereochemical control in the synthesis of adamantylaminoethanol derivatives:

| Strategy | Method | Description |

| Asymmetric Synthesis | Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. |

| Catalytic Asymmetric Synthesis | Employment of chiral catalysts to induce stereoselectivity. | |

| Chiral Resolution | Diastereomeric Salt Formation | Separation of diastereomeric salts by fractional crystallization. |

| Chiral Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. |

Hybrid Molecule Construction Incorporating Adamantylaminoethanol

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to create compounds with improved efficacy, selectivity, or a multi-target profile. researchgate.netnih.gov The 2-(2-Adamantylamino)ethanol scaffold is an attractive building block for the construction of such hybrid molecules. The adamantane moiety provides lipophilicity and a rigid anchor, while the aminoethanol portion offers versatile handles for conjugation to other bioactive molecules. nih.govresearchgate.net

Design Principles:

Synthetic Strategies:

The synthesis of adamantylaminoethanol-based hybrid molecules can be achieved by forming a covalent bond between the 2-(2-Adamantylamino)ethanol scaffold and another pharmacophore. This can be accomplished through the functionalization of either the amino or the hydroxyl group, as described in section 2.3.1. For example:

Amide or Ester Linkages: A bioactive molecule containing a carboxylic acid can be coupled to the amino or hydroxyl group of 2-(2-Adamantylamino)ethanol to form an amide or ester-linked hybrid, respectively.

Triazole Linkers: "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, can be used to create stable triazole linkers between an alkyne-functionalized adamantylaminoethanol derivative and an azide-containing pharmacophore. Adamantane-monoterpenoid conjugates have been synthesized using 1,2,4-triazole or 1,3,4-thiadiazole linkers. erowid.org

The following table provides examples of potential hybrid molecule constructs incorporating the 2-(2-Adamantylamino)ethanol scaffold:

| Adamantylaminoethanol Scaffold | Linker | Conjugated Pharmacophore | Potential Therapeutic Area |

| 2-(2-Adamantylamino)ethanol | Amide | Non-steroidal anti-inflammatory drug (NSAID) | Anti-inflammatory |

| 2-(2-Adamantylamino)ethanol | Ester | Antiviral nucleoside analog | Antiviral |

| 2-(2-Adamantylamino)ethanol | Triazole | Kinase inhibitor | Oncology |

| 2-(2-Adamantylamino)ethanol | Ether | Antimalarial agent | Antimalarial |

Advanced Purification and Isolation Techniques for Adamantylaminoethanol Compounds

The purification and isolation of this compound and its analogs are critical steps to ensure the high purity required for analytical and biological evaluation. Given the basic nature of the amine and the ionic character of the hydrochloride salt, specific techniques are often employed.

Crystallization:

Recrystallization is a fundamental and highly effective method for purifying solid compounds. researchgate.net The choice of solvent is crucial for successful crystallization. For amine hydrochlorides, which are often soluble in polar solvents, a common strategy is to dissolve the compound in a hot polar solvent, such as an alcohol (e.g., ethanol, isopropanol), and then induce crystallization by cooling or by the addition of a less polar anti-solvent in which the salt is insoluble. researchgate.netfrontiersin.org

The following table lists common solvents and anti-solvents used for the recrystallization of amine hydrochlorides:

| Solvent Class | Examples | Role |

| Polar Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Good for dissolving the hydrochloride salt at elevated temperatures. |

| Polar Aprotic Solvents | Acetone, Acetonitrile (B52724) | Can be used as a solvent or co-solvent. |

| Nonpolar/Less Polar Solvents | Diethyl ether, Hexane, Toluene | Often used as anti-solvents to induce precipitation. |

Chromatographic Techniques:

While crystallization is often the final purification step, chromatography is invaluable for removing impurities with similar solubility profiles.

Silica (B1680970) Gel Chromatography: For the free base form of 2-(2-adamantylamino)ethanol derivatives, silica gel chromatography is a standard purification method. A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), often with the addition of a small amount of a basic modifier like triethylamine to prevent tailing, is typically used as the eluent.

Ion-Exchange Chromatography: For the purification of the hydrochloride salt, cation-exchange chromatography can be an effective technique. The positively charged ammonium (B1175870) ion binds to the stationary phase, and elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase. This method has been successfully applied to the purification of other amine hydrochlorides from fermentation broths. mdpi.com

Advanced Techniques:

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of chiral and achiral compounds. It offers advantages such as faster separation times and reduced solvent consumption compared to traditional HPLC.

High-Pressure Crystallization: The application of high pressure can influence the solubility and nucleation kinetics of a compound, potentially leading to improved crystallization yields and control over crystal polymorphism.

The selection of the most appropriate purification strategy will depend on the specific properties of the 2-(2-adamantylamino)ethanol derivative and the nature of the impurities present. A combination of these techniques is often necessary to achieve the desired level of purity.

Molecular Characterization and Advanced Structural Analysis of 2 2 Adamantylamino Ethanol Hydrochloride

Elucidation of Molecular Structure through Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular architecture of a compound at the atomic and functional group level. Through methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman), a comprehensive structural portrait of 2-(2-Adamantylamino)ethanol (B1265615) hydrochloride can be assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. For 2-(2-Adamantylamino)ethanol hydrochloride, the spectra are expected to display a combination of signals characteristic of the adamantyl group and the N-substituted ethanolamine (B43304) chain.

The ¹H NMR spectrum would feature a complex set of overlapping multiplets in the upfield region (typically δ 1.5-2.2 ppm) corresponding to the 15 protons of the adamantane (B196018) cage. The proton at the C2 position to which the amino group is attached would appear as a distinct signal. The protons of the ethanolamine moiety (-NH-CH₂-CH₂-OH) would present as two methylene (B1212753) multiplets. Due to the electronegativity of the adjacent nitrogen and oxygen atoms, these would be shifted downfield compared to the adamantyl protons. The hydroxyl (-OH) and amine (-NH-) protons are expected to be broad and their chemical shifts can be variable, depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides a count of unique carbon environments. The adamantane cage of this compound has several distinct carbon environments, which would result in multiple signals. The carbons of the ethanolamine side chain would appear at lower field due to the deshielding effects of the attached heteroatoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data are predicted based on known values for adamantane and ethanolamine moieties and may vary based on solvent and experimental conditions.

| Atom Type | Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Adamantane cage protons | ~ 1.5 - 2.2 | Multiple overlapping signals corresponding to the CH and CH₂ groups of the cage structure. |

| ¹H | -NH-CH₂- | ~ 3.0 - 3.3 | Multiplet, shifted downfield by the adjacent nitrogen atom. |

| ¹H | -CH₂-OH | ~ 3.7 - 4.0 | Multiplet, shifted downfield by the adjacent oxygen atom. |

| ¹H | -NH- and -OH | Variable | Often broad signals, exchangeable with D₂O. |

| ¹³C | Adamantane cage carbons | ~ 27 - 40 | Multiple distinct signals for the CH and CH₂ groups. |

| ¹³C | Adamantane C2 (attached to N) | ~ 60 - 65 | Significantly shifted downfield due to the attached nitrogen. |

| ¹³C | -NH-CH₂- | ~ 45 - 50 | Carbon adjacent to the nitrogen. |

| ¹³C | -CH₂-OH | ~ 60 - 65 | Carbon adjacent to the hydroxyl group. nist.gov |

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of 2-(2-Adamantylamino)ethanol is C₁₂H₂₁NO, with a monoisotopic mass of approximately 195.16 Da. In its hydrochloride form, the formula is C₁₂H₂₂ClNO and the molecular weight is approximately 231.76 g/mol . cymitquimica.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) for the free base would be observed at m/z 195. The fragmentation of the molecule is expected to follow pathways characteristic of amines and alcohols. Key fragmentation patterns would include:

Alpha-cleavage: The bonds adjacent to the heteroatoms (C-C next to N or O) are prone to cleavage. Cleavage of the ethyl group from the nitrogen would be a dominant pathway.

Loss of Water: Alcohols readily lose a water molecule (18 Da) from the molecular ion, leading to a peak at m/z 177.

Adamantane Fragmentation: The adamantane cage itself can undergo characteristic fragmentation, although it is relatively stable.

Table 2: Predicted Key Mass Spectrometry Fragments for 2-(2-Adamantylamino)ethanol

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 195 | [C₁₂H₂₁NO]⁺ | Molecular Ion (Free Base) |

| 177 | [C₁₂H₁₉N]⁺ | Loss of H₂O from the molecular ion. |

| 164 | [C₁₁H₁₈N]⁺ | Alpha-cleavage with loss of the -CH₂OH group. |

| 150 | [C₁₀H₁₆N]⁺ | Cleavage of the C-C bond of the ethanolamine chain. |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation, a very stable and common fragment for adamantane derivatives. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies. nist.gov IR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, these methods are complementary.

Key expected absorptions include broad bands for the O-H and N-H stretches, sharp signals for the aliphatic C-H stretches of the adamantane and ethyl groups, and characteristic C-O and C-N stretching vibrations in the fingerprint region. The spectrum for the hydrochloride salt would show a very broad and strong absorption for the ammonium (B1175870) (R₂NH₂⁺) stretch, often obscuring other signals in the 2400-3200 cm⁻¹ region.

Table 3: Predicted Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Activity |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3500 (Broad) | IR |

| N-H₂⁺ (Ammonium Salt) | Stretch | 2400 - 3200 (Very Broad) | IR |

| C-H (Adamantane) | Stretch | 2850 - 2950 (Strong) | IR & Raman |

| N-H₂⁺ (Ammonium Salt) | Bend | 1500 - 1600 | IR |

| C-H | Bend | 1350 - 1470 | IR |

| C-O (Alcohol) | Stretch | 1050 - 1150 | IR |

| C-N (Amine) | Stretch | 1020 - 1250 | IR |

| C-C (Adamantane Cage) | Symmetric Stretch | 750 - 950 | Raman |

Chromatographic Separation and Purity Profiling

Chromatographic methods are employed to separate the target compound from any impurities, starting materials, or byproducts and to quantify its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. Given the compound's structure, a reversed-phase HPLC (RP-HPLC) method is most suitable. researchgate.net The compound lacks a strong UV-absorbing chromophore, so detection may require a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or mass spectrometer (LC-MS). researchgate.net Purity is determined by comparing the area of the main peak to the total area of all detected peaks.

Table 4: Typical RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | CAD or ELSD |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. Due to its nature as a hydrochloride salt, 2-(2-Adamantylamino)ethanol is non-volatile and would not be analyzed directly by GC without derivatization. However, GC is an excellent technique for quantifying volatile impurities or residual solvents that may be present from the synthesis process, such as ethanol, toluene, or other common organic solvents. bre.com A headspace GC method with a Flame Ionization Detector (FID) is standard for this type of analysis. researchgate.netgcms.cz

Table 5: Typical Headspace GC Method for Volatile Impurities

| Parameter | Condition |

|---|---|

| Column | DB-624 or equivalent, 30 m x 0.53 mm, 3 µm |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | 40 °C (5 min), then ramp at 10 °C/min to 240 °C |

| Injector Temperature | 250 °C |

| Detector (FID) Temperature | 260 °C |

| Headspace Vial Temp | 80 °C |

| Headspace Loop Temp | 90 °C |

Solid-State Structural Determination via X-ray Crystallography

A thorough search of scientific literature and crystallographic databases did not yield any specific studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, experimentally determined data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not publicly available at this time.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

For related adamantane-containing compounds, X-ray diffraction studies have been crucial in understanding their structure-activity relationships. For instance, analyses of other adamantane derivatives have revealed how the bulky, rigid adamantane cage influences molecular conformation and packing, which can, in turn, affect the compound's physicochemical properties. These studies often involve the collection of diffraction data at low temperatures to minimize thermal vibrations, followed by structure solution and refinement to yield a detailed crystallographic model.

Although specific crystallographic data for this compound is not available, a hypothetical data table for a related, generic adamantane derivative is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for an Adamantane Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.67 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.254 |

| Absorption Coefficient (mm⁻¹) | 0.231 |

| F(000) | 536 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 8765 |

| Independent reflections | 3012 [R(int) = 0.034] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

This table is for illustrative purposes only and does not represent actual data for this compound.

The absence of published crystallographic data for this compound highlights a gap in the comprehensive solid-state characterization of this compound. Future research involving single-crystal X-ray diffraction would be necessary to provide the definitive structural details outlined above.

Theoretical and Mechanistic Investigations of Biological Activity of Adamantylaminoethanol Derivatives Non Clinical Focus

In Vitro Pharmacological Screening and Enzyme Interaction Studies

The adamantane (B196018) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules to enhance their interaction with biological targets. nih.govpublish.csiro.au In vitro studies have been crucial in elucidating the specific enzymatic and receptor-level interactions of adamantylaminoethanol derivatives and related compounds.

Assessment of Enzyme Inhibitory Properties (e.g., 11β-HSD1, DPP-4)

Adamantane derivatives have been identified as potent inhibitors of several key enzymes implicated in metabolic diseases.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: 11β-HSD1 is an enzyme that converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for managing diabetes, obesity, and metabolic syndrome. nih.govmdpi.commdpi.com Numerous studies have demonstrated that incorporating an adamantane moiety can lead to potent 11β-HSD1 inhibitors. nih.gov For instance, a series of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives were synthesized and tested for their inhibitory activity. Several of these compounds showed significant inhibition of 11β-HSD1, with the most active compound, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one , exhibiting 82.82% inhibition at a concentration of 10 µM. mdpi.com This level of activity is comparable to the known inhibitor carbenoxolone. mdpi.com

Research into the structure-activity relationship (SAR) has revealed that the point of attachment on the adamantane cage is critical for activity. In one series of paired isomers, substitution at the C-2 position of the adamantane ring was found to be necessary for potent inhibition of human 11β-HSD1, whereas substitution at the C-1 position was less effective. nih.gov

Table 1: In Vitro 11β-HSD1 Inhibitory Activity of Adamantane Derivatives

| Compound Name/Series | Target Enzyme | Key Findings | IC₅₀ / % Inhibition | Reference(s) |

|---|---|---|---|---|

| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives | Human 11β-HSD1 | Most compounds showed >50% inhibition at 10 µM. Aromatic substituents at position 5 decreased activity. | 15.30% to 82.82% inhibition at 10 µM | mdpi.com |

| Adamantane Sulfonamides | Human & Mouse 11β-HSD1 | Optimized derivatives showed potent inhibition. | 0.6 nM (human), 26 nM (mouse) | documentsdelivered.com |

| Paired Adamantane Isomers | Human 11β-HSD1 | C-2 substitution on the adamantane ring is preferred over C-1 for potency. | - | nih.gov |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors, also known as gliptins, are a class of oral medications for type 2 diabetes. nih.gov The adamantane moiety is a key structural feature in some of these approved drugs, such as saxagliptin and vildagliptin . nih.govresearchgate.net The inclusion of the hydroxyadamantylglycine group can confer significant potency to DPP-4 inhibitors. nih.gov Studies have shown that newly synthesized adamantane derivatives can mimic the effects of DPP-4 inhibitors, restricting cognitive deficits in diabetic mice by modulating inflammatory pathways and increasing levels of glucagon-like peptide-1 (GLP-1). nih.gov

Receptor Binding Profiling and Ligand-Target Affinity Evaluations

Beyond enzyme inhibition, adamantane derivatives have been evaluated for their ability to bind to various receptors, particularly those in the central nervous system.

Sigma (σ) Receptors: Several novel adamantane phenylalkylamines have been synthesized and shown to possess high affinity for sigma receptors (σ₁ and σ₂). nih.govnih.gov For example, one of the most promising analogs, 1-methyl-4-(3-(4-(alpha-(1-tricyclo(3.3.1.1(3,7))decyl)phenylmethyl)phenyl)propyl)piperazine , demonstrated significant binding affinity and subsequent in vivo anticancer activity. nih.gov The adamantane moiety is also found in compounds developed as novel σ-receptor agonists. publish.csiro.au

NMDA Receptors: The clinically used drug memantine , an adamantane derivative, is known to act as an antagonist of the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptor. publish.csiro.au This mechanism is central to its therapeutic effects in neurological disorders.

Serotonin (B10506) Receptors: Pharmacological programs aimed at identifying selective ligands for serotonin receptor subtypes have also yielded adamantane-derived compounds. For example, certain aminoadamantanes have been reported to have significant affinity for 5-HT₁A receptor sites. nih.gov

Modulation of Biological Pathways and Molecular Targets (e.g., TNF-alpha production)

Adamantane derivatives can exert their effects by modulating key intracellular signaling pathways, particularly those related to inflammation.

Inflammatory Pathways (TNF-α and NF-κB): Tumor necrosis factor-alpha (TNF-α) is a critical pro-inflammatory cytokine. Studies have shown that adamantane-based DPP-4 inhibitors can reduce inflammation in the brains of diabetic animals by lowering the levels of TNF-α and IL-6. nih.gov Furthermore, some adamantane-linked isothiourea derivatives have been found to suppress the growth of experimental hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway. acs.org The activation of the nuclear factor κB (NF-κB) pathway has also been observed with adamantyl retinoids. nih.gov This demonstrates that adamantane derivatives can target upstream signaling cascades to control inflammatory responses.

Neuroplasticity Pathways: In studies on diabetic mice with cognitive impairment, novel adamantane derivatives were found to improve memory performance. nih.gov This neuroprotective action was associated with the overexpression of genes involved in neural plasticity and the inflammatory response, such as Brain-Derived Neurotrophic Factor (Bdnf) and Caveolin-1 (Cav1). nih.gov

Computational Approaches in Structure-Activity Relationship (SAR) and Drug Design

Computational modeling is an indispensable tool for understanding how the three-dimensional structure of adamantane derivatives relates to their biological activity and for designing new, more potent compounds.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method has been extensively applied to adamantane derivatives to rationalize their observed biological activities.

Docking studies of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives into the active site of 11β-HSD1 revealed that the binding energies correctly reproduced the experimental IC₅₀ values. mdpi.com Similarly, docking simulations of adamantane-linked 1,2,4-triazoles into 11β-HSD1 showed binding affinity scores comparable to known ligands, although they were unable to form interactions with key active site residues, prompting further computer-aided design to improve interactions. mdpi.com In other studies, docking analysis of adamantane-substituted purines showed the adamantane scaffold fitting into the binding pocket of cyclin-dependent kinase 2 (CDK2), where it participates in stabilizing the complex through non-polar interactions. mdpi.com

Table 2: Molecular Docking Studies of Adamantane Derivatives

| Compound Series | Target Protein | Key Docking Findings | Reference(s) |

|---|---|---|---|

| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives | 11β-HSD1 | Binding energies correlated well with experimental IC₅₀ values (R² = 0.876). | mdpi.com |

| Adamantane-linked 1,2,4-Triazoles | 11β-HSD1 | Compounds showed similar predicted binding affinity to the native ligand but lacked key interactions. | mdpi.com |

| Adamantane-Substituted Purines | CDK2/cyclin E | The adamantane scaffold participated in complex stabilization via non-polar interactions. | mdpi.com |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, allowing researchers to assess the stability of ligand-protein complexes and the dynamics of their interactions in a simulated physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. In the study of adamantylaminoethanol derivatives, QSAR models, particularly three-dimensional QSAR (3D-QSAR), are instrumental in predicting the potency of new analogs and guiding rational drug design. These models provide insights into the structural features essential for biological activity.

A common 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). nih.gov CoMFA models are generated by aligning the structures of a training set of molecules and calculating their steric and electrostatic fields. These fields are then correlated with the measured biological activities (e.g., IC₅₀ values) using statistical methods like partial least squares (PLS). The resulting model can be visualized with contour maps, which indicate regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, in a CoMFA study of aminoadamantane analogs, the model revealed that steric interactions contributed significantly to the inhibitory activity, with bulky groups being favored in certain regions and disfavored in others. mdpi.com

The statistical validity of a QSAR model is crucial for its predictive power. Key parameters include the cross-validated correlation coefficient (q² or Q²), the non-cross-validated correlation coefficient (r² or R²), the standard error of prediction (SEP), and the F-test value. A high q² value (typically > 0.5) indicates good internal predictive ability, while a high r² value suggests a strong correlation between the predicted and actual activities for the training set. nih.gov For a series of aminoadamantane analogues, a CoMFA model yielded a q² of 0.847 and an r² of 0.954, indicating excellent statistical correlation and predictive capability. nih.gov

These predictive models allow for the virtual screening of novel compounds, prioritizing the synthesis of derivatives with the highest predicted potency. By understanding the favorable and unfavorable regions around the molecular scaffold from CoMFA contour maps, chemists can strategically add or modify substituents to optimize receptor interactions. mdpi.com For example, a 3D-QSAR model might suggest that next-generation inhibitors could benefit from combining the lipophilic adamantane cage with additional polar groups. mdpi.com

Detailed Structure-Activity Relationship (SAR) Analysis of 2-(2-Adamantylamino)ethanol (B1265615) Hydrochloride Analogs

The biological activity of 2-(2-Adamantylamino)ethanol and its analogs is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) analysis examines how variations in the chemical structure affect the biological efficacy and receptor interactions. Key areas of interest include the substitution pattern on the adamantane cage, the functional role of the aminoethanol side chain, and the influence of the molecule's three-dimensional shape.

Influence of Adamantane Substitution Patterns on Biological Efficacy

The adamantane moiety serves as a bulky, lipophilic anchor that can fit into hydrophobic pockets of receptor sites. mdpi.comnih.gov Its rigid structure also helps to orient the pharmacophoric elements of the molecule for optimal interaction. mdpi.com Modifications to the adamantane cage itself, such as the introduction of substituents, can significantly modulate biological activity.

Studies on related 1-aminoadamantane derivatives have shown a clear dependence of binding affinity on the substitution pattern at other positions of the cage. For example, in probing the NMDA-receptor-gated ion channel, the introduction of alkyl groups at the 3 and 5 positions of the adamantane ring had a profound impact on the binding affinity (Kᵢ).

| Compound Name | Substituents on Adamantane Ring | Binding Affinity (Kᵢ, µM) |

|---|---|---|

| Amantadine | None | 10.50 |

| Memantine | 3,5-dimethyl | 0.54 |

| 1-Amino-3,5-diethyl-adamantane | 3,5-diethyl | 0.19 |

As shown in Table 1, increasing the size of the alkyl substituents from hydrogen (Amantadine) to methyl (Memantine) to ethyl (1-Amino-3,5-diethyl-adamantane) leads to a progressive increase in binding affinity. This suggests that the receptor's binding pocket contains additional lipophilic space that can accommodate these larger groups, leading to more favorable van der Waals interactions and enhanced potency. Conversely, modifications that alter the core charge distribution, such as N-methylation of the amino group, have been shown to be detrimental to the activity in some contexts. nih.gov

Role of the Aminoethanol Moiety in Receptor Recognition and Specificity

The aminoethanol side chain is a critical pharmacophoric element, providing key interaction points for receptor binding. This moiety consists of a secondary amine and a primary alcohol, both of which can participate in specific non-covalent interactions.

The nitrogen atom in the amino group is basic and exists in a protonated, positively charged state at physiological pH. This positive charge is crucial for forming strong ionic interactions or hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) within a receptor's binding site. nih.gov Studies on adamantane derivatives binding to the nicotinic acetylcholine (B1216132) receptor (AChR) channel have shown that positively charged amino derivatives preferentially bind to a specific site (the TCP locus), whereas neutral adamantane molecules prefer a different, more hydrophobic site. nih.gov This highlights the importance of the charged amine in directing the ligand to its specific target.

Conformational Freedom and Stereochemical Effects on Activity

The substitution pattern of 2-(2-Adamantylamino)ethanol hydrochloride gives rise to important stereochemical and conformational considerations. The adamantane cage is substituted at the C2 position, which is a secondary carbon. The attachment of the aminoethanol group at C2 and a hydrogen atom at C1 means the compound is formally a 1,2-disubstituted adamantane derivative.

A key consequence of this 1,2-disubstitution pattern is chirality. mdpi.comnih.gov Unlike the achiral 1,3-disubstituted adamantanes, 1,2-disubstituted adamantanes possess a stereogenic center, meaning they can exist as a pair of enantiomers. Enantiomers can exhibit significantly different biological activities, as they may interact differently with the chiral environment of a receptor binding site. One enantiomer may fit optimally into the binding pocket, leading to high affinity and efficacy, while the other may fit poorly, resulting in lower activity or even a different pharmacological profile. This stereospecificity is a well-documented phenomenon in pharmacology. researchgate.net

Furthermore, the adamantane cage itself severely restricts the conformational freedom of the molecule. mdpi.com Unlike a flexible alkyl chain, the tricyclic cage structure is rigid. This rigidity can be advantageous for biological activity as it pre-organizes the pharmacophoric groups (the amino and hydroxyl functions) into a relatively fixed spatial arrangement. This reduces the entropic penalty that must be paid upon binding to a receptor, as the molecule does not need to "freeze" into a specific active conformation. This can lead to higher binding affinity compared to more flexible analogs. The combination of the rigid scaffold and the specific stereochemistry of the 1,2-substitution pattern dictates the precise three-dimensional presentation of the key interacting groups to the biological target.

Emerging Applications and Future Research Directions for Adamantylaminoethanol Compounds

Integration of Adamantylaminoethanol Derivatives in Advanced Material Science and Nanotechnology

The incorporation of adamantane (B196018) derivatives into polymers and nanomaterials is an expanding field of research. nih.gov The adamantane cage's diamondoid structure imparts desirable properties such as thermal stability, rigidity, and hydrophobicity to materials. Adamantylaminoethanol derivatives, with their reactive hydroxyl and amino groups, are prime candidates for integration into advanced materials.

Research Findings:

Polymer Functionalization: The amino and hydroxyl groups of adamantylaminoethanol can serve as reactive sites for grafting these molecules onto polymer backbones. This can be achieved through techniques like esterification, amidation, or isocyanate reactions. The incorporation of the bulky adamantane group can significantly alter the properties of the resulting polymer, potentially increasing its glass transition temperature, improving its mechanical strength, and enhancing its thermal stability.

Nanoparticle Surface Modification: Adamantylaminoethanol derivatives can be used to functionalize the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles. The adamantane moiety can act as a hydrophobic anchor, facilitating the interaction of the nanoparticles with non-polar environments, while the aminoethanol portion can be used to attach other molecules, such as targeting ligands or fluorescent dyes. This dual functionality is highly valuable in the development of sophisticated nanomaterials for applications in diagnostics and drug delivery. umich.edu

Supramolecular Assemblies: The adamantane group is well-known for its ability to form strong inclusion complexes with cyclodextrins. This host-guest interaction can be exploited to create self-assembling materials. Adamantylaminoethanol-functionalized polymers or nanoparticles can be cross-linked using cyclodextrin (B1172386) linkers, leading to the formation of hydrogels or other complex architectures with tunable properties. nih.gov

| Material Type | Potential Role of Adamantylaminoethanol Derivatives | Resulting Properties |

| Polymers | Monomer or grafting agent | Enhanced thermal stability, mechanical strength, and hydrophobicity |

| Nanoparticles | Surface functionalization agent | Improved dispersibility in non-polar media, platform for further conjugation |

| Supramolecular Gels | Guest molecule for cyclodextrin hosts | Stimuli-responsive materials, controlled release systems |

Future research in this area will likely focus on synthesizing a wider range of adamantylaminoethanol-containing polymers and nanomaterials and exploring their applications in areas such as high-performance coatings, biocompatible materials for medical implants, and advanced separation membranes.

Development of Adamantylaminoethanol-Based Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The development of probes with high specificity and potency is crucial for understanding complex biological processes and for drug discovery. The adamantylaminoethanol scaffold offers an attractive starting point for the design of novel chemical probes.

Research Findings:

Scaffold for Fluorescent Probes: The amino group of adamantylaminoethanol provides a convenient handle for the attachment of fluorophores. By conjugating a fluorescent dye to the adamantylaminoethanol backbone, it is possible to create probes for biological imaging. The lipophilic adamantane group can facilitate the probe's entry into cells and its localization to specific subcellular compartments, such as membranes or lipid droplets.

Activity-Based Probes: The development of activity-based probes (ABPs) is a powerful strategy for identifying and characterizing enzymes in their native environment. An ABP typically consists of a reactive group (warhead) that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin). The adamantylaminoethanol scaffold could serve as the recognition element, with the amino and hydroxyl groups providing sites for the attachment of a warhead and a reporter tag.

Probes for Target Identification: Identifying the cellular targets of bioactive compounds is a major challenge in chemical biology. Adamantylaminoethanol-based probes, featuring a photo-reactive group, could be used for target identification studies. Upon photoactivation, the probe would form a covalent bond with its binding partner, allowing for its subsequent isolation and identification by mass spectrometry.

| Probe Type | Design Strategy | Potential Application |

| Fluorescent Probe | Conjugation of a fluorophore to the amino group | Cellular imaging, tracking probe distribution |

| Activity-Based Probe | Attachment of a reactive warhead and a reporter tag | Enzyme activity profiling, inhibitor screening |

| Photo-affinity Probe | Incorporation of a photo-reactive cross-linking group | Identification of protein targets |

The design and synthesis of a library of adamantylaminoethanol-based probes with diverse functionalities will be a key area of future research, enabling a deeper understanding of the biological roles of the targets of these compounds.

Theoretical Exploration of Novel Biological Targets for Adamantylaminoethanol Scaffolds

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in modern drug discovery. elsevierpure.com These techniques can be used to predict the binding of small molecules to biological macromolecules, providing insights into their potential biological targets and mechanisms of action.

Research Findings:

In Silico Screening: Virtual screening of large compound libraries against known protein targets is a common approach for identifying new drug leads. nih.gov The structure of 2-(2-Adamantylamino)ethanol (B1265615) hydrochloride can be used as a starting point for in silico screening campaigns against a wide range of biological targets, including enzymes, receptors, and ion channels. The adamantane cage is known to interact favorably with hydrophobic pockets in proteins, suggesting that adamantylaminoethanol derivatives may bind to a variety of targets.

Pharmacophore Modeling: Based on the structure of known active adamantane-containing drugs, a pharmacophore model for adamantylaminoethanol derivatives can be developed. This model would define the key structural features required for biological activity, such as the spatial arrangement of hydrophobic groups, hydrogen bond donors, and hydrogen bond acceptors. This model could then be used to search for novel biological targets that possess a complementary binding site.

Predicting ADMET Properties: Computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. researchgate.net By performing in silico ADMET predictions for a series of virtual adamantylaminoethanol derivatives, it is possible to prioritize compounds with favorable drug-like properties for synthesis and experimental testing.

| Computational Method | Application to Adamantylaminoethanol Scaffolds | Outcome |

| Molecular Docking | Screening against protein target libraries | Identification of potential biological targets |

| Pharmacophore Modeling | Based on known active adamantane derivatives | Guiding the design of new, more potent compounds |

| ADMET Prediction | In silico evaluation of drug-like properties | Prioritization of compounds for synthesis |

Future computational studies will likely involve the use of more sophisticated modeling techniques, such as free energy calculations and machine learning algorithms, to more accurately predict the biological activity and targets of adamantylaminoethanol derivatives. elsevierpure.com

Interdisciplinary Research Opportunities for 2-(2-Adamantylamino)ethanol Hydrochloride and its Derivatives

The unique properties of this compound and its derivatives create numerous opportunities for interdisciplinary research, bridging the fields of chemistry, biology, materials science, and medicine.

Research Opportunities:

Medicinal Chemistry and Pharmacology: The synthesis and biological evaluation of a library of adamantylaminoethanol derivatives could lead to the discovery of new therapeutic agents for a variety of diseases. nih.gov The structural and biological data obtained from these studies would provide valuable insights for further drug design and development.

Biomaterials and Tissue Engineering: The development of adamantylaminoethanol-based biomaterials with tailored properties could have a significant impact on tissue engineering and regenerative medicine. For example, injectable hydrogels formed from adamantylaminoethanol-functionalized polymers could be used as scaffolds for cell growth and tissue repair.

Nanomedicine and Drug Delivery: Adamantylaminoethanol-functionalized nanoparticles could be developed as sophisticated drug delivery systems. umich.edu The adamantane moiety could be used to encapsulate hydrophobic drugs, while the aminoethanol group could be conjugated to targeting ligands to ensure specific delivery to diseased cells.

Chemical Biology and Diagnostics: The development of adamantylaminoethanol-based chemical probes will provide powerful tools for studying biological processes and for the development of new diagnostic assays. These probes could be used to visualize specific molecules or to measure enzyme activity in living cells.

The successful realization of these opportunities will require close collaboration between researchers from different disciplines, fostering a synergistic environment for innovation and discovery.

Q & A

Q. What are the established synthetic routes for 2-(2-Adamantylamino)ethanol hydrochloride, and how can reaction conditions be optimized for high purity?

The synthesis typically involves reacting 2-adamantylamine with ethylene oxide or chloroethanol derivatives under controlled conditions. For example, analogous methods for chloroethyl-substituted ethanolamine derivatives (e.g., 2-((2-chloroethyl)amino)ethanol hydrochloride) use nucleophilic substitution reactions in non-polar solvents at low temperatures (e.g., <0°C) to minimize side reactions . Optimization strategies include:

- Solvent selection : Use anhydrous solvents like tetrahydrofuran (THF) to enhance reactivity.

- Temperature control : Maintain sub-zero temperatures to suppress polymerization or byproduct formation.

- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate high-purity product (>95%) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Adamantyl protons appear as distinct singlets (δ ~1.6–2.2 ppm), while ethanolamine protons resonate at δ ~3.4–3.8 ppm (CH₂ groups) and δ ~5.0 ppm (NH/OH, broad).

- ¹³C NMR : Adamantyl carbons show peaks at δ ~27–45 ppm; ethanolamine carbons appear at δ ~50–65 ppm (C-N) and δ ~60–70 ppm (C-O) .

- FTIR : Confirm NH/OH stretches (~3200–3500 cm⁻¹), C-O (~1050–1150 cm⁻¹), and adamantyl C-H (~2900 cm⁻¹) .

- Mass spectrometry (MS) : ESI-MS in positive mode should display [M+H]⁺ at m/z 228.2 (C₁₂H₂₂ClNO⁺) .

Q. What are the key considerations for ensuring the stability of this compound in various solvent systems during experimental storage?

- Moisture sensitivity : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the hydrochloride salt .

- Temperature : Long-term storage at –20°C in dark conditions minimizes thermal degradation.

- Solvent compatibility : Avoid polar aprotic solvents (e.g., DMSO) that may promote decomposition. Use ethanol or methanol for stock solutions, with periodic NMR validation of stability .

Advanced Research Questions

Q. What analytical techniques are most effective for quantifying trace impurities in this compound, and how can method validation be approached?

- HPLC-UV/ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min. Detect impurities (e.g., unreacted adamantylamine) at 210 nm .

- GC-MS : For volatile byproducts (e.g., ethylene oxide derivatives), employ a DB-5MS column and electron ionization (70 eV) with selective ion monitoring (SIM) .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), precision (%RSD <2%), and recovery (95–105%) using spiked samples .

Q. How do steric effects of the adamantyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The adamantyl group’s rigid, bulky structure hinders nucleophilic attack at the ethanolamine moiety. For example:

- Kinetic studies : Reactions with methyl iodide in THF show reduced SN2 reactivity (rate constants 10× lower than non-adamantyl analogs) due to steric hindrance around the amino group.

- Computational modeling : DFT calculations (B3LYP/6-31G*) reveal increased activation energy (~5 kcal/mol) for backside attack pathways .

- Mitigation strategies : Use bulky leaving groups (e.g., tosylates) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound derivatives?

- Purity verification : Re-analyze disputed compounds via HPLC and elemental analysis to confirm batch-to-batch consistency .

- Assay standardization : Compare cytotoxicity data using uniform protocols (e.g., MTT assays at 48-hour incubation, 5% CO₂) to eliminate variability .

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁴C-adamantyl) to track metabolic pathways and confirm target engagement in conflicting reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.